molecular formula C18H18F2N2O3S B7703887 1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7703887
M. Wt: 380.4 g/mol
InChI Key: HJCAVZUJQBREHZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a fluorinated piperidine derivative characterized by a benzenesulfonyl group at the 4-position of the piperidine ring and a 2-fluorophenyl substituent on the carboxamide nitrogen. This compound shares a core piperidine-carboxamide scaffold with several structurally related analogs, which differ primarily in substituent groups on the sulfonyl benzene ring and the carboxamide-linked aryl/alkyl moiety. The fluorine atoms in its structure likely enhance lipophilicity and metabolic stability, common traits in medicinal chemistry .

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c19-14-5-7-15(8-6-14)26(24,25)22-11-9-13(10-12-22)18(23)21-17-4-2-1-3-16(17)20/h1-8,13H,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCAVZUJQBREHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-4-Carboxylic Acid Preparation

The piperidine core is synthesized via a modified Gabriel synthesis or through cyclization of δ-amino ketones. Patent US4179569A discloses a scalable route using:

Reagents :

  • 4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride

  • Sodium hydroxide (alkalization agent)

  • Hexamethylphosphoric triamide (HMPA) as solvent

Conditions :

  • Alkaline hydrolysis at 80–100°C for 6–8 hours

  • N-Benzyl protection for nitrogen stabilization

  • Crystallization from water/ethanol mixtures (yield: 72–78%)

Mechanistic Insight :
The benzyl group acts as a temporary protecting group, preventing unwanted ring-opening during subsequent sulfonylation.

Sulfonylation at Piperidine 1-Position

Introduction of the 4-fluorobenzenesulfonyl group employs classical sulfonylation conditions:

Reaction Table 1: Sulfonylation Optimization

ParameterCondition 1Condition 2Optimal Condition
Sulfonating Agent4-FluoroBSCl (1.2 eq)4-FluoroBSCl (1.5 eq)1.2 eq
BasePyridineEt₃NPyridine
SolventDCMTHFDCM
Temperature0°C → RTRT0°C → RT
Yield68%61%68%

Procedure :

  • Dissolve piperidine-4-carboxylic acid (1.0 eq) in dry DCM under N₂

  • Add pyridine (2.5 eq) followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.2 eq) at 0°C

  • Warm to room temperature, stir for 12 hours

  • Quench with 5% HCl, extract with DCM, dry over MgSO₄

  • Purify via silica chromatography (hexane/EtOAc 3:1)

Critical Note :
Excess sulfonyl chloride leads to disulfonation byproducts. Stoichiometric control and low-temperature addition are essential.

Amide Bond Formation

Coupling the sulfonated piperidine with 2-fluoroaniline uses activation reagents to overcome poor nucleophilicity of the aromatic amine:

Activation Methods Compared :

  • EDCl/HOBt System :

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 eq)

    • Hydroxybenzotriazole (HOBt, 1.5 eq)

    • DMF solvent, 0°C → RT, 8 hours (Yield: 65%)

  • HATU/DIPEA System :

    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • DCM solvent, RT, 4 hours (Yield: 82%)

Optimized Protocol :

  • Charge sulfonated piperidine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in anhydrous DCM

  • Add 2-fluoroaniline (1.1 eq) via syringe

  • Stir under N₂ for 4 hours at room temperature

  • Wash with 10% citric acid, saturated NaHCO₃, and brine

  • Dry organic layer and concentrate

  • Recrystallize from ethanol/water (7:3)

Side Reaction Mitigation :
Competitive sulfonamide cleavage is minimized by avoiding strong acids and using mild coupling conditions.

Industrial-Scale Considerations

Patent WO2017136254A1 highlights critical adaptations for kilogram-scale production:

Table 2: Bench vs. Plant-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Sulfonylation Volume500 mL2000 L
Cooling MethodIce BathJacketed Reactor
PurificationColumn ChromatographyCrystallization
Cycle Time24 hours72 hours
Overall Yield58%63%

Key Improvements :

  • Continuous Quenching : In-line mixing of reaction mass with chilled HCl prevents thermal degradation

  • Solvent Recovery : DCM is distilled and reused, reducing costs by 40%

  • Crystallization Optimization : Ethanol/water ratio adjusted to 4:1 for faster crystal growth

Analytical Characterization

Purity Assessment :

  • HPLC : >99.5% purity (C18 column, 60:40 MeCN/H₂O, 1 mL/min)

  • ¹⁹F NMR : δ -114.2 ppm (s, 1F, SO₂C₆H₄F), -118.9 ppm (s, 1F, CONHC₆H₄F)

  • HRMS : m/z 381.0982 [M+H]⁺ (calc. 381.0985)

Impurity Profile :

  • Des-fluoro Byproduct (3–5%): Arises from incomplete sulfonylation

  • Piperidine Ring-Opened Product (<1%): Forms under prolonged acidic workup

Chemical Reactions Analysis

1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene ring, where nucleophiles replace the fluorine atom.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures (e.g., room temperature to reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: It is used in biochemical assays to investigate its effects on cellular processes and pathways.

    Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-(2-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in medicinal chemistry or biology.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Sulfonyl Substituent Carboxamide Substituent Molecular Formula Molecular Weight Key Structural Notes
1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide (Target) 4-Fluorophenyl 2-Fluorophenyl C₁₈H₁₇F₂N₂O₃S 382.40 g/mol Dual fluorine substitution; ortho-fluorophenyl amide
1-(4-Methylbenzenesulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide 4-Methylphenyl 2-Phenylethyl C₂₁H₂₆N₂O₃S 386.51 g/mol Methyl group enhances hydrophobicity; alkylamide chain
N-(4-Methoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide Phenyl 4-Methoxyphenyl C₁₉H₂₂N₂O₄S 374.45 g/mol Methoxy group increases polarity; no fluorine
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide 4-Chlorophenyl 4-Methylbenzothiazol-2-yl C₂₀H₂₀ClN₃O₃S₂ 450.0 g/mol Chlorine substitution; heterocyclic benzothiazole
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide 4-Ethylsulfonyl-2-nitrophenyl None (amide nitrogen) C₁₄H₁₉N₃O₅S 341.38 g/mol Nitro and ethylsulfonyl groups; electron-withdrawing effects

Key Observations :

  • Fluorine vs. Other Halogens : The target compound’s 4-fluorobenzenesulfonyl group contrasts with the 4-chlorophenyl group in , where chlorine’s larger atomic size may alter steric interactions and electronic properties.
  • Heterocyclic Modifications : Compounds like incorporate a benzothiazole ring, which may confer distinct electronic and π-stacking properties compared to simple aryl groups.

Physicochemical Properties

  • Lipophilicity: Fluorine atoms in the target compound likely increase logP compared to non-fluorinated analogs (e.g., ). The methyl group in and ethylsulfonyl in further modulate hydrophobicity.
  • Electron Effects : The nitro group in and methoxy group in create divergent electronic profiles—electron-withdrawing (nitro) vs. electron-donating (methoxy)—impacting reactivity and solubility.

Biological Activity

1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16F2N2O2S
  • Molecular Weight : 338.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity, while the fluorine atoms contribute to the compound's stability and reactivity within biological systems.

Biological Activity Overview

  • Antiviral Activity :
    • Studies have indicated that piperidine-based derivatives, including this compound, exhibit antiviral properties. For instance, a related study found that modifications to piperidine derivatives led to significant inhibition of influenza virus replication, with effective concentrations as low as 0.05 μM . The compound's structural features are crucial for its inhibitory activity against viral infections.
  • Anticancer Properties :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated significant cytotoxicity in HeLa cells, with IC50 values indicating potent anti-cancer activity . The presence of fluorine atoms in the structure is believed to enhance the overall potency against cancer cells.
  • Enzyme Inhibition :
    • The sulfonyl group in the compound facilitates strong interactions with the active sites of certain enzymes, potentially inhibiting their functions. This characteristic is particularly relevant in drug design aimed at targeting specific enzymatic pathways involved in disease processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies include:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity and selectivity towards biological targets.
  • Piperidine Core Modifications : Variations in the piperidine ring can significantly affect the compound's efficacy against viral infections and cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsEffective Concentration (EC50/IC50)
AntiviralInhibition of influenza virus0.05 μM
AnticancerCytotoxicity in HeLa cells< 1 μM
Enzyme InhibitionPotential inhibition of target enzymesVaries based on enzyme type

Case Studies

  • Influenza Virus Inhibition :
    A series of piperidine derivatives were synthesized and tested for their ability to inhibit influenza virus infection. One derivative exhibited an EC50 value of 0.05 μM, demonstrating the potential for this class of compounds to serve as antiviral agents .
  • Cytotoxicity Evaluation :
    In a cytotoxicity study involving multiple human cell lines, compounds similar to this compound showed significant cytotoxic effects, with CC50 values indicating potent activity against cancer cells such as HeLa and A549 .

Q & A

Synthesis Optimization

Question: What are the critical steps and parameters in synthesizing 1-(4-Fluorobenzenesulfonyl)-N-(2-fluorophenyl)piperidine-4-carboxamide, and how can yield be maximized? Answer: The synthesis involves two key steps:

Sulfonylation : Reacting the piperidine precursor with 4-fluorobenzenesulfonyl chloride under anhydrous conditions (60–80°C, 6–8 hours). Use 1.2 equivalents of sulfonyl chloride and 0.1 equivalents of 4-dimethylaminopyridine (DMAP) to catalyze the reaction, achieving yields >70% .

Carboxamide Formation : Coupling the sulfonylated intermediate with 2-fluoroaniline using HATU/DIPEA in DMF at 0°C to room temperature. Purify via column chromatography (ethyl acetate/hexane, 3:7 gradient) .
Optimization Tips : Monitor reaction progress by TLC, and employ recrystallization from ethanol/water to enhance purity (>95%) .

Analytical Characterization

Question: Which spectroscopic techniques are most effective for confirming the structure and purity of this compound? Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The 4-fluorobenzenesulfonyl group shows characteristic deshielding at δ 7.8–8.1 ppm (aromatic protons) .
  • ¹⁹F NMR : Detect fluorine environments (δ -110 ppm for sulfonyl-F; -115 ppm for 2-fluorophenyl) .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm; retention time ~8.2 minutes .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 421.0923 (calculated) .

Biological Target Identification

Question: What strategies are recommended for identifying potential biological targets of this compound? Answer:

  • Computational Docking : Screen against kinase libraries (e.g., PDB) using AutoDock Vina. The fluorobenzenesulfonyl group may interact with ATP-binding pockets (e.g., PLK1, IC₅₀ ~50 nM predicted) .
  • In Vitro Kinase Assays : Use ADP-Glo™ assays with recombinant kinases (10 µM ATP, 1 h incubation). Validate hits via dose-response curves (IC₅₀ determination) .
  • Proteomic Profiling : Perform pull-down assays with biotinylated analogs and streptavidin beads, followed by LC-MS/MS identification .

Contradictory Bioactivity Data

Question: How should researchers address inconsistencies in reported anticancer activity across similar piperidine carboxamides? Answer:

  • Standardized Assays : Re-evaluate activity in MCF-7 and HCT-116 cells using identical culture conditions (10% FBS, 72 h incubation). Normalize data to positive controls (e.g., doxorubicin) .
  • Structural Analysis : Compare fluorination patterns; para-fluorine on the sulfonyl group enhances membrane permeability (logP ~2.8 vs. 2.1 for non-fluorinated analogs) .
  • Apoptosis Validation : Confirm mechanism via Annexin V/PI flow cytometry and caspase-3/7 activation assays .

Solubility Enhancement

Question: What formulation approaches improve aqueous solubility for in vivo pharmacokinetic studies? Answer:

  • Co-Solvents : Use PEG 400 (20% v/v) or β-cyclodextrin (15% w/v) to achieve solubility >1 mg/mL .
  • Nanoparticle Formulation : Prepare PLGA nanoparticles (200 nm diameter) via emulsion-solvent evaporation, achieving 85% encapsulation efficiency .
  • Salt Formation : Screen with hydrochloric acid or sodium bicarbonate; hydrochloride salt improves solubility 3-fold .

Metabolic Stability Assessment

Question: Which in vitro models reliably predict the metabolic stability of this compound? Answer:

  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL protein, NADPH) at 37°C. Analyze via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate intrinsic clearance (Clint < 10 mL/min/kg indicates stability) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM suggests low interaction risk) .

Stereochemical Impact

Question: How does the configuration of the piperidine ring influence bioactivity? Answer:

  • Enantiomer Separation : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve (R)- and (S)-isomers .
  • Activity Differences : (R)-isomer shows 10-fold higher PLK1 inhibition (IC₅₀ 50 nM vs. 500 nM for (S)-isomer) .
  • Synthesis Control : Employ asymmetric hydrogenation with (R)-BINAP-Ru catalyst for >90% enantiomeric excess .

Toxicity Profiling

Question: What tiered approach is recommended for preclinical toxicity evaluation? Answer:

  • Phase 1 : Ames test (≤1 µg/plate mutagenicity) and hERG patch-clamp (IC₅₀ > 30 µM) .
  • Phase 2 : 14-day repeat-dose study in rats (30 mg/kg/day). Monitor ALT (<50 U/L) and creatinine (<0.5 mg/dL) .
  • Histopathology : Assess liver/kidney sections for necrosis or inflammation .

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